Product packaging for 3,5-Dichloro-4-hydroxybenzohydrazide(Cat. No.:CAS No. 23964-29-6)

3,5-Dichloro-4-hydroxybenzohydrazide

Cat. No.: B1330080
CAS No.: 23964-29-6
M. Wt: 221.04 g/mol
InChI Key: YAECGTGIGJYKPO-UHFFFAOYSA-N
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Description

Historical Context and Significance of Hydrazide and Hydrazone Derivatives in Chemical Research

The study of hydrazines and their derivatives, including hydrazides and hydrazones, has a rich history in organic synthesis. nih.gov Initially, they were widely used as reagents for the characterization of aldehydes and ketones. nih.gov The functional core of hydrazides is the -C(=O)NHNH₂ group, which serves as a crucial synthon for creating various five, six, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.comresearchgate.net

The reaction of hydrazides with aldehydes or ketones yields hydrazones, which contain the azomethine group (-C=N-NH-). wisdomlib.orgwisdomlib.org These hydrazide-hydrazone derivatives are recognized for their extensive applications in medicinal chemistry due to a wide spectrum of biological activities. nih.govwisdomlib.org Researchers have extensively investigated these compounds for their potential antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.govwisdomlib.orgthepharmajournal.com The versatility and broad biological potential of hydrazide and hydrazone derivatives have established them as a cornerstone in the development of novel therapeutic agents and other industrial applications, such as polymers and glues. mdpi.comresearchgate.net

Overview of Halogenated Benzohydrazides in Synthetic and Bioactive Chemistry

The introduction of halogen atoms into the structure of bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.govresearchgate.net Halogenation of the benzohydrazide (B10538) scaffold can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence of halogens, like chlorine or bromine, on the benzene (B151609) ring can significantly enhance the bioactivity of the parent compound. nih.govnih.gov

Halogenated benzohydrazides are key intermediates in the synthesis of various biologically active compounds. researchgate.net For example, research has shown that hybrid molecules containing chloro- or dichloro-phenyl groups exhibit potent antibacterial activity. nih.gov The position and number of halogen substituents can be critical in determining the efficacy and selectivity of these compounds. This strategic modification is a powerful tool for tuning the structural and functional characteristics of polypeptides and other bioactive molecules, aiding in the rational design of new therapeutic agents. researchgate.netnih.gov

Research Trajectories for 3,5-Dichloro-4-hydroxybenzohydrazide

This compound is a specific halogenated benzohydrazide that has been a subject of interest in synthetic and medicinal chemistry. Its structure combines the reactive hydrazide functional group with a dichlorinated phenol (B47542) ring, making it a valuable precursor for more complex molecules and a candidate for biological activity studies.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through the reaction of a corresponding benzoic acid ester, such as 3,5-dichloro-4-hydroxybenzoic acid methyl ester, with hydrazine (B178648) hydrate. chemicalbook.com The reaction is often carried out under reflux in a solvent like methanol, leading to the formation of the desired benzohydrazide as a solid product. chemicalbook.com

Below are the key identifiers and properties for this compound.

PropertyValueReference
CAS Number 23964-29-6 chemicalbook.comhit2lead.com
Molecular Formula C₇H₆Cl₂N₂O₂ chemicalbook.com
Molecular Weight 221.04 g/mol chemicalbook.com
IUPAC Name This compound
Canonical SMILES C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN

Bioactivity and Potential Applications

While specific, extensive biological studies on this compound itself are not widely detailed, research into its precursors and closely related analogues provides insight into its potential applications. The precursor, 3,5-dichloro-4-hydroxybenzoic acid, has been investigated for its cytotoxicity. nih.gov

The primary research trajectory for this compound involves its use as a scaffold to synthesize hydrazone derivatives (Schiff bases) by reacting it with various aldehydes. These derivatives are then evaluated for a range of biological activities. Given the known bioactivities of similar halogenated hydrazones, the research directions for derivatives of this compound focus on several key areas:

Antimicrobial Activity: Many hydrazide-hydrazone derivatives, particularly those with halogen substituents, exhibit significant antibacterial and antifungal properties. nih.govrsc.orgresearchgate.net Derivatives are often tested against a panel of Gram-positive and Gram-negative bacteria to determine their minimum inhibitory concentration (MIC). nih.govnih.gov

Anticancer Activity: The benzohydrazide scaffold is present in numerous compounds evaluated for their potential as anticancer agents. thepharmajournal.com Research involves screening derivatives against various human cancer cell lines to assess their cytotoxic effects and determine their IC₅₀ values. thepharmajournal.commdpi.comresearchgate.net

Enzyme Inhibition: Hydrazone compounds are known to be effective enzyme inhibitors. nih.govtubitak.gov.tr Research in this area explores the potential of this compound derivatives to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease, or other enzymes implicated in various pathologies. nih.govtubitak.gov.tr

The table below summarizes the biological activities observed in compounds structurally related to this compound, highlighting the focus of current research.

Biological ActivityRelated Compound Class/ExampleObserved EffectReference
Antibacterial N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazideShowed satisfactory antibacterial sensitivity compared to ciprofloxacin. nih.govresearchgate.net
Anticancer N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazidesPotent cytotoxic activity against human cervix carcinoma (HeLa) cells at nanomolar concentrations. thepharmajournal.com
Enzyme Inhibition Benzoyl hydrazones derived from 3,5-dimethoxy-4-hydroxybenzaldehydeExhibited significant anticholinesterase enzyme inhibition activity. nih.gov
Cytotoxicity 3,5-dichloro-4-hydroxybenzoic acid (precursor)Demonstrated dose-dependent effects on intracellular superoxide (B77818) dismutase (SOD) activity in mammalian cells. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2N2O2 B1330080 3,5-Dichloro-4-hydroxybenzohydrazide CAS No. 23964-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECGTGIGJYKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178674
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23964-29-6
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Structural Elucidation of 3,5 Dichloro 4 Hydroxybenzohydrazide

Synthetic Pathways and Reaction Optimization for 3,5-Dichloro-4-hydroxybenzohydrazide

The primary and most efficient method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor.

Precursor Selection and Reaction Conditions

The most common precursor for the synthesis of this compound is methyl 3,5-dichloro-4-hydroxybenzoate. The synthesis is typically achieved by reacting the methyl ester with hydrazine (B178648) hydrate in a suitable solvent, such as methanol.

A standard laboratory procedure involves dissolving methyl 3,5-dichloro-4-hydroxybenzoate in methanol, followed by the addition of an excess of hydrazine hydrate. The reaction mixture is then heated under reflux. A typical reaction time is around 3 hours, during which a white solid product precipitates out of the solution. koreascience.kr The progress of the reaction can be monitored using thin-layer chromatography (TLC).

While the direct synthesis from 3,5-dichloro-4-hydroxybenzoic acid is less commonly detailed for this specific compound, it represents a potential alternative pathway. In general, the conversion of carboxylic acids to hydrazides can be accomplished using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxybenzotriazole (HOBt). This method avoids the initial esterification step but may require more complex purification to remove byproducts from the coupling agents.

Efficiency and Yield Considerations in Synthesis

The synthesis of this compound from its methyl ester precursor is known to be highly efficient, with reports of quantitative yields. koreascience.kr The high yield is attributed to the strong nucleophilicity of hydrazine and the irreversible nature of the reaction under the specified conditions. The formation of the stable hydrazide product drives the reaction to completion.

Several factors can influence the efficiency and yield of the hydrazinolysis reaction. The purity of the starting materials, particularly the methyl 3,5-dichloro-4-hydroxybenzoate, is critical. The reaction temperature and time are also important parameters; maintaining a consistent reflux ensures the reaction proceeds at an optimal rate. An excess of hydrazine hydrate is used to ensure the complete conversion of the ester.

Post-reaction workup is generally straightforward. The precipitated product can be isolated by filtration. Evaporation of the solvent and excess hydrazine monohydrate under vacuum yields the crude product. koreascience.kr For this particular synthesis, the crude product is often of high purity, as confirmed by NMR spectroscopy, and may not require further purification. koreascience.kr

Spectroscopic and Spectrometric Characterization Techniques

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and spectrometric techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is relatively simple and characteristic. It typically shows a singlet at approximately 7.61 ppm, which corresponds to the two equivalent aromatic protons on the benzene (B151609) ring. koreascience.kr A broad singlet is also observed at around 6.50 ppm, which can be attributed to the four protons of the hydroxyl (-OH) and hydrazide (-NH-NH₂) functional groups. koreascience.kr The integration of these peaks confirms the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, characteristic peaks are observed at approximately 165.52 ppm and 162.78 ppm, corresponding to the carbonyl carbon and the carbon bearing the hydroxyl group, respectively. koreascience.kr Other aromatic carbon signals appear at around 126.76 ppm, 122.83 ppm, and 112.91 ppm. koreascience.kr

¹H NMR Data (DMSO-d₆) ¹³C NMR Data (DMSO-d₆)
Chemical Shift (ppm) Assignment
7.61 (s, 2H)Aromatic CH
6.50 (br s, 4H)OH and NH-NH₂

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular formula of the compound is C₇H₆Cl₂N₂O₂, with a molecular weight of approximately 221.04 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) is expected around m/z 221. A common observation is the protonated molecular ion peak ([M+H]⁺) at m/z 221.0. koreascience.kr A significant fragment ion is often observed at m/z 188.9, which corresponds to the loss of the -NH-NH₂ group from the parent molecule. koreascience.kr

| Mass Spectrometry Data | | :--- | :--- | | m/z | Assignment | | 221.0 | [M+H]⁺ | | 188.9 | [M-NH-NH₂]⁺ |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

Based on the structure, the following characteristic peaks are anticipated:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

N-H Stretching: One or two sharp to medium bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group, and another for the -NH- group.

C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl group in a hydrazide. The frequency is typically lower than that of a simple ketone or ester due to resonance with the adjacent nitrogen atoms.

C=C Stretching: Aromatic C=C stretching vibrations would appear in the region of 1450-1600 cm⁻¹.

C-O Stretching: The phenolic C-O stretching vibration is expected to be in the range of 1200-1300 cm⁻¹.

C-Cl Stretching: Absorption bands corresponding to the C-Cl bonds would be found in the fingerprint region, typically between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Currently, there is no specific, publicly accessible UV-Vis absorption data for this compound. This type of analysis is crucial for understanding the electronic transitions within the molecule.

In theory, the UV-Vis spectrum of this compound would be expected to display absorption bands corresponding to π → π* and n → π* transitions. These transitions are associated with the aromatic ring and the hydrazide functional group, which contains both π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. The presence of the hydroxyl (-OH) and chloro (-Cl) substituents on the benzene ring would act as auxochromes, likely causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzohydrazide (B10538). However, without experimental data, the exact wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values remain undetermined.

X-ray Crystallography for Solid-State Structural Analysis

Detailed structural analysis of this compound using X-ray crystallography has not been reported in the available scientific literature. While crystallographic data exists for several related Schiff base derivatives—compounds synthesized by reacting a hydrazide with an aldehyde—this information is not directly applicable to the parent compound itself.

A search for single crystal X-ray diffraction studies on this compound yielded no specific results. Such a study would provide precise measurements of bond lengths, bond angles, and unit cell parameters, which are fundamental to confirming the compound's molecular structure in the solid state. The lack of this data means that key crystallographic information is not available, as outlined in the hypothetical data table below.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

ParameterValue
Chemical FormulaC₇H₆Cl₂N₂O₂
Formula Weight221.04
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
ZNot Available
Calculated Density (g/cm³)Not Available

Without a determined crystal structure, any discussion of the molecular conformation and planarity of this compound in the solid state is purely speculative. An X-ray diffraction analysis would reveal the dihedral angles between the plane of the benzene ring and the hydrazide moiety. This would determine whether the molecule adopts a planar or a more twisted conformation. Furthermore, analysis of the crystal packing would elucidate the network of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and hydrazide groups, which govern the supramolecular architecture.

Coordination Chemistry and Metal Complexation of 3,5 Dichloro 4 Hydroxybenzohydrazide

Ligand Properties and Chelation Behavior of 3,5-Dichloro-4-hydroxybenzohydrazide

This compound and its derivatives, particularly the aroylhydrazones formed by condensation with aldehydes or ketones, are a versatile class of ligands in coordination chemistry. Their ability to form stable complexes with a wide range of transition metals stems from the presence of multiple donor atoms and their capacity for structural flexibility.

The coordination behavior of this compound is largely dictated by its ability to exist in keto-enol tautomeric forms. In the solid state and in solution, an equilibrium exists between the keto form (-CO-NH-N=) and the enol form (-C(OH)=N-N=). Chelation with metal ions typically occurs after the deprotonation of the ligand in its enolic form.

The primary coordination sites are:

Carbonyl/Enolic Oxygen: The oxygen atom of the carbonyl group is a primary coordination site. Upon enolization and deprotonation, this oxygen atom becomes a key point of attachment for metal ions.

Azomethine Nitrogen: In Schiff base derivatives (aroylhydrazones), the nitrogen atom of the imine or azomethine group (-C=N-) is a crucial coordination site.

Phenolic Oxygen: The hydroxyl group on the phenyl ring can be deprotonated to form a phenolate, which acts as another coordination site.

This arrangement of donor atoms allows the ligand and its derivatives to act as bidentate or tridentate chelating agents, forming stable five- or six-membered rings with the central metal ion. For instance, spectral studies of metal complexes with related aroylhydrazones confirm that the ligand typically chelates in a mononegative bidentate fashion through the azomethine nitrogen and the deprotonated enolic oxygen. nih.govresearchgate.net

The substituents on the benzoyl moiety significantly modulate the electronic properties and coordination behavior of the ligand.

Dichloro Substituents: The two chlorine atoms at the 3 and 5 positions of the phenyl ring are strongly electron-withdrawing. This inductive effect decreases the electron density on the aromatic ring and, consequently, on the adjacent carbonyl group. This can increase the acidity of the N-H proton of the hydrazide moiety, facilitating deprotonation and subsequent coordination with metal ions.

Hydroxyl Substituent: The hydroxyl group at the 4-position can also participate in coordination upon deprotonation, especially in complexes where the ligand acts in a tridentate fashion. Its presence offers an additional potential binding site, enhancing the stability and modifying the geometry of the resulting metal complexes.

The interplay of these substituents fine-tunes the ligand's electronic and steric properties, influencing the stability, geometry, and reactivity of the metal complexes it forms.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques.

Cobalt can form stable complexes in both +2 and +3 oxidation states. Cobalt(III) complexes are particularly notable for being kinetically inert, meaning they undergo ligand exchange reactions very slowly. nih.gov This property is often exploited in the design of metal-based therapeutic agents.

The preparation of cobalt complexes with aroylhydrazone ligands generally involves the reaction of a cobalt(II) salt (e.g., cobalt(II) acetate) with the ligand in a solvent like ethanol. The Co(II) may subsequently oxidize to Co(III) in the presence of air or an oxidizing agent, forming a stable octahedral complex.

A significant area of research involves using Co(III) complexes as prodrugs. nih.gov These inert complexes can be designed to become active under specific physiological conditions, such as the hypoxic (low oxygen) environment found in solid tumors. nih.gov Intracellular reduction of the inert Co(III) center to the more labile Co(II) state can trigger the release of the active ligand, allowing for targeted drug delivery. nih.gov

Derivatives of this compound have been successfully used to synthesize complexes with other high-valent transition metals like vanadium and molybdenum.

Vanadium(V) Complexes: Mononuclear oxovanadium(V) complexes have been prepared by reacting aroylhydrazone ligands with precursors like vanadyl acetylacetonate (B107027) (VO(acac)₂) in methanol. semanticscholar.orgresearchgate.net These reactions often yield stable, six-coordinate octahedral complexes where the doubly deprotonated ligand acts in a tridentate O, N, O fashion. semanticscholar.org Dinuclear vanadium(V) complexes have also been synthesized using carbohydrazone ligands derived from 1,5-bis(3,5-dichloro-2-hydroxybenzaldehyde). nih.govresearchgate.net

Molybdenum(VI) Complexes: Dihydrazone ligands are known to form stable complexes with molybdenum(VI). mdpi.com The synthesis typically involves reacting a molybdenum source, such as (NH₄)₂Mo₂O₇·2H₂O, with the ligand in a mixed-solvent system. rsc.org The resulting complexes can feature various coordination geometries and nuclearities depending on the specific ligand and reaction conditions. mdpi.comrsc.org

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes, providing detailed information on bond lengths, bond angles, and coordination geometry.

Studies on vanadium(V) complexes with structurally similar aroylhydrazone ligands have confirmed an octahedral coordination geometry around the vanadium atom. semanticscholar.orgresearchgate.net For example, in a complex derived from N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide, the vanadium atom is coordinated by the tridentate ligand, an oxo group, and methanol/methoxide ligands. semanticscholar.org

Similarly, the structure of a dinuclear vanadium(V) complex with 1,5-bis(3,5-dichloro-2-hydroxybenzaldehyde)carbohydrazone revealed that the triply deprotonated ligand accommodates two vanadium ions in different binding pockets (ONN and ONO). nih.govresearchgate.net

The crystal structure of a Schiff base ligand derived from 3,5-dichloro-2-hydroxybenzaldehyde and 4-hydroxybenzohydrazide shows an E configuration with respect to the C=N bond, with the molecular structure being nearly planar. nih.gov This pre-organization of the ligand is crucial for its subsequent chelation to a metal center.

Below are tables summarizing crystallographic data for a related Schiff base ligand and a Vanadium(V) complex.

Table 1: Selected Crystallographic Data for 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide Data sourced from reference nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₀Cl₂N₂O₃
Molecular Weight325.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.030 (1)
b (Å)13.546 (2)
c (Å)13.433 (2)
β (°)107.247 (2)
Volume (ų)1395.5 (3)

Table 2: Selected Crystallographic Data for a Vanadium(V) Complex with a Related Hydrazone Ligand Data for [VOL(OMe)(MeOH)] where H₂L = N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide, sourced from reference semanticscholar.org

ParameterValue
Chemical FormulaC₁₇H₁₇BrClN₂O₅V
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.1345 (10)
b (Å)18.6279 (14)
c (Å)7.8983 (8)
β (°)90.248 (2)
Volume (ų)1932.4 (3)
Coordination GeometryOctahedral

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes are crucial in understanding their potential applications in various fields, including catalysis and materials science. The redox behavior of complexes involving hydrazone ligands, such as those derived from this compound, is often centered on the metal ion, but can also involve the ligand framework.

While specific studies on the electrochemical properties of this compound metal complexes are not extensively detailed in the available literature, the behavior of structurally similar Schiff base complexes provides a predictive framework. For instance, cyclic voltammetry studies on Schiff base complexes of transition metals like Mn(II), Co(II), and Cu(II) in DMSO solution have demonstrated metal-centered electroactivity. These complexes often exhibit quasi-reversible one-electron reduction waves in the cathodic region, indicating a change in the oxidation state of the central metal ion. thepharmajournal.com

The redox potentials of such complexes are influenced by several factors, including the nature of the metal ion, the coordination environment provided by the ligand, and the specific substituents on the ligand. The electron-withdrawing nature of the two chlorine atoms on the benzohydrazide (B10538) moiety in this compound would be expected to influence the electron density at the metal center, thereby affecting its redox potential.

In related systems, the electrochemical behavior is often characterized by distinct oxidation and reduction peaks in their cyclic voltammograms. For example, some rhodium and iron complexes with N-heterocyclic carbene ligands show reversible one-electron oxidation waves, with the location of the redox process being either on the metal or the ligand, depending on the electronic environment. nih.gov For manganese complexes, distinct redox couples such as Mn(II)→Mn(III) and Mn(III)→Mn(IV) have been observed, highlighting the accessibility of multiple oxidation states which is a key feature for catalytic applications. thepharmajournal.com

A hypothetical summary of expected electrochemical data for a series of first-row transition metal complexes with a Schiff base derived from this compound is presented below. This data is illustrative and based on trends observed in similar complexes.

Metal IonRedox CouplePotential (V vs. SCE)Reversibility
Mn(II)Mn(II)/Mn(III)+0.45Quasi-reversible
Co(II)Co(II)/Co(III)+0.20Reversible
Ni(II)Ni(II)/Ni(III)+0.60Irreversible
Cu(II)Cu(II)/Cu(I)-0.15Quasi-reversible
Zn(II)-No redox activity-

Catalytic Applications of Metal Complexes Derived from this compound

The versatile coordination chemistry and accessible redox states of metal complexes of hydrazones make them promising candidates for catalytic applications. The ability of the central metal ion to cycle between different oxidation states is fundamental to their catalytic activity.

Exploration of Catalytic Oxidation Properties

Metal complexes of Schiff bases are known to be effective catalysts for a variety of oxidation reactions. mdpi.comnih.gov These reactions are of great importance in both industrial and synthetic chemistry for the production of fine chemicals and pharmaceuticals. While direct studies on the catalytic oxidation properties of this compound metal complexes are sparse, the activities of related complexes offer valuable insights into their potential.

For example, Schiff base metal complexes have been successfully employed as catalysts in the oxidation of various organic substrates. The catalytic efficiency in these reactions is highly dependent on the choice of metal, the ligand structure, the oxidant, and the reaction conditions.

Commonly studied catalytic oxidation reactions include:

Oxidation of Alcohols: The conversion of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis.

Epoxidation of Alkenes: The formation of epoxides from alkenes is a key step in the synthesis of many important chemical intermediates.

Oxidation of Sulfides: The selective oxidation of sulfides to sulfoxides or sulfones is another area where these catalysts have shown promise.

The mechanism of these catalytic oxidations often involves the formation of a high-valent metal-oxo or metal-peroxo intermediate, which then acts as the active oxidizing species. The ligand plays a crucial role in stabilizing these reactive intermediates and modulating their reactivity and selectivity.

Below is a table summarizing the potential catalytic activity of a hypothetical transition metal complex of a Schiff base derived from this compound in the oxidation of benzyl (B1604629) alcohol to benzaldehyde, a common benchmark reaction.

Catalyst (Hypothetical)SubstrateOxidantSolventTemperature (°C)Conversion (%)Selectivity (%)
[Mn(L)Cl]Benzyl alcoholH₂O₂Acetonitrile6085>95 (Benzaldehyde)
[Co(L)Cl]Benzyl alcoholTBHPDichloromethane4078>98 (Benzaldehyde)
[Cu(L)Cl]Benzyl alcoholO₂Toluene806592 (Benzaldehyde)

The presence of the dichloro-substitution on the ligand framework could potentially enhance the stability and catalytic activity of the metal complexes by influencing their electronic and steric properties. Further research is needed to synthesize and thoroughly evaluate the catalytic potential of metal complexes derived from this compound.

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a notable absence of dedicated computational and theoretical investigations into the chemical compound this compound and its complexes. Despite the synthesis and basic characterization of this compound being reported, in-depth studies utilizing computational chemistry methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and detailed crystal packing analyses appear to be limited or not publicly available.

While the broader field of hydrazide chemistry and the computational analysis of related organic molecules are well-documented, the specific inquiries into the theoretical properties of this compound have not been the subject of published research. Scientific databases and chemical literature often feature studies on derivatives of this compound, particularly Schiff bases formed through its condensation with various aldehydes. These studies, however, focus on the properties of the resulting larger molecules rather than the parent hydrazide.

Consequently, a detailed article structured around the specific computational and theoretical investigations as outlined by the user cannot be generated at this time due to the lack of foundational research and data in the scientific domain. The exploration of the electronic and structural properties of this compound through computational modeling represents a potential area for future research.

Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 4 Hydroxybenzohydrazide and Its Complexes

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis for Intermolecular Exchanges

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in a solid state. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

While a specific Hirshfeld surface analysis for 3,5-Dichloro-4-hydroxybenzohydrazide is not available in published literature, studies on structurally similar compounds, such as (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, provide a clear example of the insights this method offers. For this related compound, the analysis reveals the predominance of H···H, C···H/H···C, and Cl···H/H···Cl contacts, underscoring the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

The analysis quantifies the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area, as detailed in the table below for this analog.

Interaction TypeContribution (%)
H···H44.7
C···H/H···C23.7
Cl···H/H···Cl18.9
O···H/H···O5.0
S···H/H···S4.8

Data derived from the Hirshfeld surface analysis of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one. nih.gov

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are crucial directional interactions that govern the assembly of molecules in the crystalline state, influencing the material's physical properties. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal and precisely mapping its hydrogen bonding network.

While the crystal structure of this compound itself is not publicly documented, the structures of its close derivatives have been resolved, providing valuable information on how this class of molecules self-assembles. For instance, the crystal structure of 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide reveals a network of intermolecular N—H⋯O and O—H⋯O hydrogen bonds that link the molecules together. nih.gov Similarly, the crystal structure of N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide shows that in addition to intramolecular hydrogen bonds, the molecules are connected by intermolecular N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, creating a complex supramolecular architecture. nih.gov

The geometric parameters of these hydrogen bonds, such as the donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and the D–H···A angle, are critical for defining the strength and nature of the network. A summary of the intermolecular hydrogen bonds found in the crystalline structure of 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide is presented below.

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
O1–H1···N10.821.902.6164 (19)145
O3–H3···O2i0.821.852.658 (2)168
N2–H2···O3ii0.899 (10)2.204 (16)3.000 (2)147 (2)

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. Data from the crystallographic study of 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. nih.gov

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict the binding affinity and interaction mode of a small molecule ligand with the active site of a target protein. The binding affinity is often expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction.

Specific molecular docking studies investigating the binding of this compound with the SARS-CoV-2 main protease (Mpro or 3CLpro) or the Angiotensin-Converting Enzyme 2 (ACE-2) receptor are not available in the peer-reviewed literature. Such studies are essential for the rational design of new antiviral agents, as both Mpro and ACE-2 are validated targets for inhibiting SARS-CoV-2 replication and entry into host cells. indexcopernicus.comsemanticscholar.org

Following a molecular docking simulation, more advanced computational methods like molecular dynamics (MD) simulations are often employed to analyze the stability of the predicted ligand-protein complex and refine the probable binding state. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes and the dynamic nature of the interactions.

Key analyses include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy more accurately. nih.gov These simulations allow for a detailed examination of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket.

As there are no published molecular docking studies of this compound with SARS-CoV-2 targets, a corresponding analysis of its probable binding states using molecular simulation methods has not been performed.

Biological Activity and Mechanistic Insights of 3,5 Dichloro 4 Hydroxybenzohydrazide and Its Derivatives in Vitro Studies

Antimicrobial Research

The antimicrobial potential of benzohydrazide (B10538) derivatives, particularly those incorporating halogen atoms, has been a subject of significant scientific inquiry. The presence of the 3,5-dichloro-4-hydroxybenzoyl moiety is explored in various derivatives for its contribution to antibacterial and antifungal efficacy.

In vitro studies on derivatives containing the 3,5-dichloro-hydroxyphenyl structural unit have demonstrated notable antibacterial activity, particularly against Gram-positive pathogens. Research on a series of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed structure-dependent antimicrobial action. nih.gov For instance, certain compounds from this series showed promising activity against vancomycin-intermediate Staphylococcus aureus (VISA) strains. nih.gov

Specifically, a 5-fluorobenzimidazole derivative incorporating the 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin against methicillin-resistant S. aureus (MRSA) TCH 1516. nih.gov Similarly, studies on other halogenated hydrazide-hydrazones confirm that substituents like halogens on the phenyl ring significantly influence antimicrobial activity, with some di-iodophenyl derivatives showing high potency against MRSA strains. mdpi.com The core hydrazide structure is recognized for its role as a pharmacophore, contributing to the compound's biological activity.

Table 1: In Vitro Antibacterial Activity of Selected 3,5-Dichloro-hydroxyphenyl Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
5-Fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid S. aureus TCH 1516 (MRSA) 4 nih.gov
Thien-2-yl hydrazone of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid S. aureus TCH 1516 (MRSA) 8 nih.gov

MIC: Minimum Inhibitory Concentration

The antifungal properties of 3,5-dichloro-hydroxyphenyl derivatives have also been evaluated against various pathogenic fungi. A hydrazone derivative bearing a 5-nitrothien-2-yl moiety, synthesized from a 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid precursor, exhibited promising activity against multiple multidrug-resistant Candida auris isolates, which represent major genetic lineages. nih.gov This same derivative was also active against azole-resistant Aspergillus fumigatus strains that harbor TR34/L98H mutations in the CYP51A gene. nih.gov

This suggests that the dichlorinated phenyl ring, in combination with other pharmacologically active moieties, can effectively inhibit the growth of clinically relevant and drug-resistant fungal pathogens.

Table 2: In Vitro Antifungal Activity of a 3,5-Dichloro-hydroxyphenyl Derivative

Compound/Derivative Fungal Strain MIC (µg/mL) Reference
5-Nitrothien-2-yl hydrazone of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Candida auris (multidrug-resistant isolates) 16 nih.gov

MIC: Minimum Inhibitory Concentration

The precise mechanisms of antimicrobial action for 3,5-dichloro-4-hydroxybenzohydrazide are not fully elucidated, but insights can be drawn from its structural components and related compounds. The antimicrobial activity of hydrazide derivatives is often attributed to the presence of the azometine group (-HN-N=CH-), which acts as a key pharmacophore.

Bacterial resistance mechanisms generally fall into categories such as limiting drug uptake, modifying the drug's target, inactivating the drug, or actively pumping the drug out of the cell. nih.gov The action of hydrazides could involve the inhibition of essential enzymes or disruption of cell wall synthesis. For example, the anti-tuberculosis drug isoniazid, a well-known hydrazide derivative, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. orientjchem.org It is plausible that this compound and its derivatives could interfere with similar vital biosynthetic pathways in susceptible microorganisms. The halogen substituents on the benzene (B151609) ring are known to enhance lipophilicity, which may facilitate the compound's transport across microbial cell membranes, thereby increasing its intracellular concentration and efficacy.

Anticancer Potential and Cellular Modulations

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines in vitro, indicating their potential as scaffolds for the development of new anticancer agents.

The introduction of halogen atoms into the structure of salicylaldehyde benzoyl hydrazones has been shown to strongly influence their biological activity. scientific-journal.com A derivative, 3,5-dichlorosalicylaldehyde-4-hydroxybenzoylhydrazone, which is formed from the condensation of 3,5-dichlorosalicylaldehyde and 4-hydroxybenzohydrazide, has been tested for its cytotoxic potential against the K-562 human chronic myeloid leukemia cell line. scientific-journal.com The results showed that this compound exhibits concentration-dependent cytotoxic effects at low micromolar concentrations, with IC₅₀ values comparable to or better than established chemotherapy agents like melphalan. scientific-journal.com

Table 3: In Vitro Cytotoxicity of 3,5-Dichloro-hydroxyphenyl Derivatives Against Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
3,5-Dichlorosalicylaldehyde-4-hydroxybenzoylhydrazone K-562 (Chronic Myeloid Leukemia) 1.3 scientific-journal.com
Cisplatin (Reference) K-562 (Chronic Myeloid Leukemia) 3.0 scientific-journal.com
Melphalan (Reference) K-562 (Chronic Myeloid Leukemia) 18.0 scientific-journal.com

IC₅₀: Half-maximal inhibitory concentration. Note: The A549 result was reported as an MIC value, indicating the concentration at which significant activity was observed.

The cytotoxic effects of dichlorinated hydroxybenzoyl derivatives are often linked to the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. While direct mechanistic studies on this compound are limited, research on structurally related compounds provides insight into potential cellular pathways.

For instance, certain substituted 2-hydroxy-N-(arylalkyl)benzamides, which share a similar core structure, have been shown to induce apoptosis in melanoma cell lines. nih.gov This was evidenced by an increase in apoptotic markers, the activation of caspases (key enzymes in the apoptotic cascade), and the specific cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov Another study on 3,5-dibenzoyl-1,4-dihydropyridines demonstrated that these compounds weakly induced apoptosis-associated events, including the activation of caspases-3, -8, and -9, and transiently increased the expression of both the anti-apoptotic protein Bcl-2 and the pro-apoptotic proteins Bax and Bad in HL-60 cells. nih.gov The induction of apoptosis has also been observed in HL-60 cells when treated with other chlorinated compounds, which produced the characteristic DNA ladder pattern associated with this form of cell death. nih.gov These findings suggest that derivatives of this compound may exert their anticancer effects by triggering intrinsic or extrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade.

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes has been a subject of scientific inquiry. These studies provide insights into the structure-activity relationships that govern their inhibitory potential against enzymes like urease and laccase.

Urease Inhibition Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of this enzyme is a key strategy for managing issues related to urease activity in medicine and agriculture nih.gov. Benzohydrazide derivatives have emerged as a promising class of urease inhibitors biointerfaceresearch.com.

While specific data for this compound is not extensively detailed in the available literature, studies on structurally similar compounds highlight the potential of halogenated benzohydrazides as effective urease inhibitors. For instance, research on carbazole-based acetyl benzohydrazides has shown that substitutions on the phenyl ring significantly influence urease inhibitory activity acgpubs.org. One of the most effective molecules identified in a particular study had an IC50 value of 4.90 ± 0.041 µM, which was considerably more potent than the standard inhibitors acetohydroxamic acid (IC50 = 15.96 ± 0.037 µM) and thiourea (IC50 = 21.41 ± 0.023 µM) acgpubs.org.

Furthermore, a derivative, 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide, which shares the dichlorinated benzohydrazide core, has been synthesized and evaluated for its biological activities biointerfaceresearch.com. The presence of dichloro-substituents is often associated with potent biological activity. The table below summarizes the urease inhibition data for various related hydrazide and hydrazone derivatives, illustrating the potency of this chemical class.

Compound/Derivative ClassIC50 Value (µM)Standard InhibitorStandard IC50 Value (µM)
Carbazole-based Acetyl Benzohydrazide (most active)4.90 ± 0.041Thiourea21.41 ± 0.023
Phenylurea Pyridinium Hybrids4.08 - 6.20Thiourea23.00 ± 0.84
Vanadium-hydrazine complex (most active)15.0 ± 0.1ParaquatN/A
3,4,5-TrihydroxybenzohydrazonesNoted as "excellent"ThioureaN/A

Inhibition of Other Enzymes (e.g., Ddl, Laccase)

Beyond urease, derivatives of 4-hydroxybenzohydrazide have been investigated as inhibitors of other enzymes, such as laccase. Laccases are copper-containing oxidoreductase enzymes that play a role in lignin degradation and are produced by various fungi nih.gov. The inhibition of laccase is relevant in controlling certain phytopathogenic fungi mdpi.comconsensus.app.

A study on thirty-five semi-synthetic hydrazide-hydrazones derived from 4-hydroxybenzoic acid demonstrated that these molecules can act as potent laccase inhibitors and, consequently, strong antifungal agents against laccase-producing fungi like Botrytis cinerea and Sclerotinia sclerotiorum mdpi.comconsensus.app. The highest antifungal activity was observed in derivatives that combined the 4-hydroxybenzoic acid hydrazide moiety with substituted salicylic aldehydes mdpi.comconsensus.app.

Interestingly, metabolites structurally related to this compound, such as 3,5-dichloro-p-anisyl alcohol and other chlorinated 4-hydroxybenzoic acid derivatives, have been isolated from fungi known to possess ligninolytic enzyme systems, which include laccases wur.nl. This suggests a natural interaction between this class of chlorinated phenolic compounds and fungal laccases.

No specific in vitro inhibition data for D-alanine:D-alanine ligase (Ddl) by this compound or its direct derivatives were identified in the reviewed literature.

Antioxidant and Radical Scavenging Properties

The antioxidant potential of phenolic compounds, including benzohydrazide derivatives, is a well-established area of research. These molecules can neutralize harmful free radicals, which are implicated in oxidative stress.

In Vitro Radical Scavenging Assays

The antioxidant activity of benzohydrazide derivatives is commonly evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests nih.govpensoft.net. These assays measure the ability of a compound to donate an electron or a hydrogen atom to stabilize a free radical.

Studies on various substituted benzohydrazides have demonstrated significant radical scavenging capabilities. For example, a series of N-Benzylidenebenzohydrazide derivatives were synthesized and showed notable activity in DPPH and ferric reducing antioxidant power (FRAP) assays up.ac.za. In another study, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide exhibited the highest antioxidant activity among the tested compounds in a DPPH assay derpharmachemica.com. The presence of a hydroxyl group on the phenyl ring, as in this compound, is a key structural feature for antioxidant activity pensoft.net.

Compound/Derivative ClassAssayActivity/Observation
N-BenzylidenebenzohydrazidesDPPH, FRAPShowed higher activity than others in the series.
(E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazideDPPHExhibited maximum antioxidant activity in its series.
Hydrazide-hydrazone with salicylaldehyde moietyDPPHMost potent antioxidant in its series (61.27% scavenging at 250 µM). pensoft.net
Hydrazide-hydrazone with salicylaldehyde moietyABTSGreater antioxidant properties compared to standard Trolox. pensoft.net

Mechanistic Analysis of Antioxidative Action (e.g., Hydrogen Atom Transfer)

The primary mechanism by which phenolic compounds like this compound exert their antioxidant effect is through hydrogen atom transfer (HAT) mdpi.com. In this process, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical, thereby neutralizing it. This reaction is thermodynamically driven by the bond dissociation energy (BDE) of the O-H bond mdpi.com. A lower BDE facilitates easier donation of the hydrogen atom.

Anti-Nematode Activity

Plant-parasitic nematodes pose a significant threat to agriculture, causing substantial economic losses worldwide. The development of new, effective nematicides is a critical area of research mdpi.com. Studies have shown that benzohydrazide derivatives possess promising anti-nematode properties.

A key finding in this area comes from research on N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides. Within this class of compounds, a specific derivative, 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide , demonstrated excellent anti-nematode activity biointerfaceresearch.com. In laboratory studies, this compound led to a 93% decrease in gall formation on cucumber roots, which is a direct measure of its effectiveness against root-knot nematodes biointerfaceresearch.com. This compound is a close structural isomer of a derivative of this compound, differing only in the substitution pattern on the benzene ring (3,4-dichloro vs. 3,5-dichloro). This result strongly indicates that the dichlorobenzohydrazide scaffold is a viable pharmacophore for developing new anti-nematode agents.

Structure Activity Relationship Sar and Derivative Synthesis

Design and Synthesis of Novel Derivatives of 3,5-Dichloro-4-hydroxybenzohydrazide

The foundational step in exploring the therapeutic potential of this compound involves the synthesis of the parent molecule. This is typically achieved through the reaction of methyl 3,5-dichloro-4-hydroxybenzoate with hydrazine (B178648) hydrate in a suitable solvent like methanol, under reflux conditions. This straightforward and efficient method provides the core scaffold for further derivatization.

The design and synthesis of novel derivatives focus on two primary regions of the molecule: the hydrazide moiety and the aromatic ring. These modifications are crucial for modulating the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn influence its biological activity.

Modifications on the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a key pharmacophore that can be readily modified to generate a diverse library of derivatives. A common and effective strategy is the condensation of the parent hydrazide with various aldehydes or ketones to form hydrazone derivatives. This reaction introduces a new N=CH- (azomethine) group, allowing for the incorporation of a wide array of substituents.

The synthesis of these N'-substituted benzylidene benzohydrazides typically involves refluxing the this compound with a slight excess of the desired aldehyde in a solvent like ethanol, often with a catalytic amount of acid. The resulting hydrazones can feature various substituted aromatic or heterocyclic rings, alkyl chains, or other functional groups, significantly expanding the chemical space for biological screening. For example, the introduction of a 1,2,3-triazole moiety linked to a benzylidene benzohydrazide (B10538) has been shown to yield potent α-glucosidase inhibitors. nih.gov

Table 1: Examples of Synthesized this compound Derivatives with Modified Hydrazide Moiety

Derivative TypeModification StrategyResulting Functional GroupPotential for Diverse Substitution
HydrazonesCondensation with aldehydes/ketonesAzomethine (-N=CH-)High
N-acylhydrazidesAcylation of the terminal nitrogenAmide (-NH-CO-R)Moderate
Cyclized Derivatives (e.g., oxadiazoles)Cyclization reactionsHeterocyclic ringHigh

Substituent Effects on the Aromatic Ring

The 3,5-dichloro-4-hydroxy substitution pattern on the aromatic ring is a critical determinant of the molecule's intrinsic activity. However, systematic exploration of other substituents can lead to improved potency and selectivity. The electronic and steric properties of these substituents can profoundly influence the molecule's interaction with its biological target.

The synthesis of analogs with different aromatic substituents would typically start from a correspondingly substituted benzoic acid derivative. The nature of the substituents can range from electron-donating groups (e.g., methoxy, methyl) to electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions on the phenyl ring. Studies on structurally similar benzoyl hydrazones, such as those derived from 3,5-dimethoxy-4-hydroxybenzaldehyde, have demonstrated that the nature and position of substituents on the benzoyl ring significantly impact their antioxidant and enzyme inhibitory activities. nih.gov For instance, compounds with electron-donating groups on the benzoyl ring often exhibit enhanced biological effects. nih.gov

Correlation Between Structural Features and Biological Efficacy

The systematic synthesis of derivatives allows for the establishment of a structure-activity relationship (SAR), which provides invaluable insights into how specific structural modifications influence biological activity.

For hydrazone derivatives of this compound, the nature of the substituent on the benzylidene moiety is paramount. Research on similar hydrazone series has revealed several key trends:

Electronic Effects: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the benzylidene ring often enhances biological activity. This is likely due to increased electron density, which can facilitate favorable interactions with the target protein.

Steric Factors: The size and position of substituents can influence the molecule's ability to fit into the active site of a biological target. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to decreased activity.

Table 2: General Structure-Activity Relationship Trends for Benzohydrazide Derivatives

Structural ModificationGeneral Effect on Biological ActivityRationale
Introduction of electron-donating groups on the benzylidene ringOften increases activityEnhanced electron density can improve target interaction.
Introduction of electron-withdrawing groups on the benzylidene ringVariable, can decrease or in some cases increase activity depending on the targetAlters the electronic properties of the azomethine linkage.
Presence of a phenolic hydroxyl groupOften enhances activityCan act as a hydrogen bond donor/acceptor and has antioxidant properties.
Increased lipophilicityCan improve cell permeability but may also increase toxicityAffects pharmacokinetic properties.

Rational Design Strategies for Enhanced Bioactivity and Specificity

Building upon the established SAR, rational design strategies can be employed to develop derivatives with improved potency and selectivity. These strategies often involve computational tools and a deep understanding of the biological target.

One key approach is scaffold hopping , where the core 3,5-dichloro-4-hydroxybenzoylhydrazide structure is maintained, but the appended moieties are varied to explore new interaction spaces within the target's binding site. This can lead to the discovery of novel derivatives with improved pharmacological profiles.

Target-based drug design is another powerful strategy. If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict the binding modes of designed derivatives. This allows for the in-silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis. For instance, docking studies on benzohydrazide derivatives have been used to elucidate their binding interactions with enzymes like Mycobacterium tuberculosis InhA.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of the derivatives with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent analogs.

Future Research Directions and Outlook in Benzohydrazide Research

Development of Advanced Synthetic Strategies

Key future directions include:

Microwave-Assisted Synthesis: This technique has already shown promise in significantly reducing reaction times for benzohydrazide (B10538) synthesis. pensoft.net Future work will involve optimizing microwave parameters for a wider range of substituted benzohydrazides, including halogenated derivatives like 3,5-dichloro-4-hydroxybenzohydrazide, to enable rapid library generation for high-throughput screening.

Mechanochemistry: Grinding reactants together in a ball mill, often without the need for bulk solvents, represents a greener alternative to traditional solution-phase synthesis. researchgate.net Exploring mechanochemical routes to benzohydrazides could drastically reduce the environmental impact and potentially unlock novel reaction pathways.

Catalytic Methods: The use of catalysts, such as aniline for hydrazone formation, can improve reaction rates and efficiency under milder conditions. biointerfaceresearch.com Future research will likely focus on discovering novel catalysts for the core benzohydrazide synthesis itself, allowing for greater functional group tolerance and scalability.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, leading to improved consistency, safety, and ease of scale-up. Adapting benzohydrazide synthesis to flow chemistry systems is a logical step for producing these compounds on an industrial scale for further development.

Integration of Multi-Omics Approaches in Bioactivity Studies

To move beyond simply identifying that a compound has a biological effect, it is crucial to understand how it works. Multi-omics approaches, which involve the large-scale analysis of entire sets of biological molecules, offer a powerful way to achieve this. nih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics will be pivotal in elucidating the mechanism of action for benzohydrazide derivatives.

Future research in this area will involve:

Target Identification: By treating cells or microorganisms with a compound like a derivative of this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the specific cellular pathways and molecular targets being affected. mdpi.com

Mechanism of Action (MoA) Elucidation: Metabolomics, the study of all metabolites in a biological system, can reveal how a compound alters cellular metabolism. nih.gov For an antibacterial benzohydrazide, for example, this could show the disruption of essential nutrient synthesis or energy production, providing a detailed picture of its MoA.

Biomarker Discovery: A multi-omics approach can help identify biomarkers that predict sensitivity or resistance to a particular benzohydrazide derivative. mdpi.com This is crucial for developing targeted therapies and understanding why a compound may be effective in some contexts but not others.

Exploration of Novel Coordination Architectures

The hydrazide moiety (-CONHNH₂) is an effective chelating agent, capable of binding to metal ions. This opens up the field of coordination chemistry, where benzohydrazide derivatives can be used as ligands to create new metal-organic complexes with unique properties. Future research will explore the vast potential of this compound and its analogs as building blocks for novel coordination architectures.

Areas for future exploration include:

Synthesis of Novel Complexes: Systematically reacting benzohydrazides with a wide range of transition metals and lanthanides under various conditions (e.g., using different solvents or counter-ions) can lead to the formation of diverse structures, from simple mononuclear complexes to complex multi-dimensional coordination polymers. researchgate.net

Structural Characterization: A key focus will be on characterizing these new materials using techniques like single-crystal X-ray diffraction to understand their precise three-dimensional structures.

Functional Materials: The resulting coordination complexes could exhibit interesting properties not present in the organic ligand alone. Research will investigate their potential applications in areas such as catalysis, magnetism, and luminescence. researchgate.net

Refinement and Application of Advanced Computational Models

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. ijcrt.org For benzohydrazide research, advanced computational models will be crucial for rationally designing new compounds and predicting their properties, thereby saving significant time and resources compared to traditional trial-and-error approaches. nih.gov

Future progress will be driven by:

Quantitative Structure-Activity Relationship (QSAR): Developing more sophisticated 2D and 3D-QSAR models will allow researchers to establish robust mathematical relationships between the structural features of benzohydrazide derivatives and their biological activities. ijcrt.org These models can then be used to predict the potency of virtual compounds before they are synthesized.

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme's active site. nih.gov Future work will involve using high-accuracy docking protocols to screen large virtual libraries of benzohydrazide derivatives against various therapeutic targets (e.g., bacterial, fungal, or cancer-related proteins) to identify the most promising candidates. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can model the dynamic behavior of a compound within its binding site over time, providing deeper insights into the stability of the interaction and the mechanism of inhibition. nih.gov

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of compounds are critical. nih.gov Integrating these models early in the design process will help prioritize candidates with favorable drug-like properties.

Deepening Mechanistic Understanding at the Molecular Level

A thorough understanding of how a molecule functions at the atomic level is the ultimate goal of molecular research. For benzohydrazides, this means moving beyond identifying their biological activity to precisely mapping their interactions with target molecules and understanding the resulting cascade of events.

Future research should prioritize:

Structural Biology: Obtaining crystal structures of benzohydrazide derivatives co-crystallized with their target enzymes is a critical step. rsc.org This provides definitive, high-resolution information about the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for affinity.

Enzyme Kinetics: Detailed kinetic studies can reveal the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the compound works and for optimizing its inhibitory activity.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to directly measure the thermodynamic and kinetic parameters of the binding interaction between a benzohydrazide and its target, providing a more complete picture of the molecular recognition process.

Strategic Design for Targeted Biological Applications

The culmination of advancements in synthesis, computational modeling, and mechanistic understanding will be the ability to strategically design novel benzohydrazide derivatives for specific, targeted applications. This rational design approach marks a shift from broad screening to hypothesis-driven drug discovery.

The future of benzohydrazide design will involve:

Scaffold Hopping and Bioisosteric Replacement: Using the this compound structure as a starting point, researchers can computationally and synthetically replace parts of the molecule with other chemical groups (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions.

Target-Specific Design: By focusing on the structural features of a specific enzyme's active site, new derivatives can be designed to maximize complementarity and affinity. For example, derivatives can be designed as specific inhibitors of targets like dihydrofolate reductase (DHFR) and enoyl-ACP reductase in bacteria or epidermal growth factor receptor (EGFR) in cancer cells. nih.govnih.gov

Multi-Target Ligands: For complex diseases, designing compounds that can modulate multiple targets simultaneously is a promising strategy. nih.gov The versatile benzohydrazide scaffold could be elaborated to create multi-target inhibitors, for instance, a compound with both antibacterial and anti-inflammatory properties.

By pursuing these integrated research directions, the scientific community can unlock the full therapeutic and technological potential of the benzohydrazide class of compounds, leading to the development of novel drugs and materials that address critical unmet needs.

Q & A

Q. What are the optimized synthetic routes for 3,5-Dichloro-4-hydroxybenzohydrazide?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Acid Chloride Formation : React 3,5-Dichloro-4-hydroxybenzoic acid with thionyl chloride (SOCl₂) under reflux (70–80°C, 2–4 hours) to form the corresponding acid chloride.

Hydrazide Formation : Treat the acid chloride with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (4–6 hours) .
Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Purify via recrystallization from ethanol/water (yield: ~65–75%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
  • FT-IR : Confirm N–H (3200–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches .
  • Elemental Analysis : Match experimental vs. theoretical values for C, H, N, and Cl .

Advanced Research Questions

Q. How can conflicting NMR spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies in proton splitting or unexpected peaks may arise from tautomerism or solvent interactions.
  • Perform 2D NMR (HSQC, HMBC) to assign ambiguous protons and carbons .
  • Use variable-temperature NMR (25–80°C) to identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • Compare with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Common Issues :
  • Twinning : Observed in polar solvents (e.g., ethanol). Use SHELXL for twin refinement (TWIN/BASF commands) .
  • Disordered Cl atoms : Apply restraints (ISOR, DELU) during refinement .
    Optimization :
  • Screen crystallization solvents (e.g., DMSO/water vs. acetonitrile) .
  • Collect high-resolution data (Mo-Kα radiation, 100 K) to resolve weak diffraction .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results in enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability:
  • Assay Validation : Include positive controls (e.g., salicylic acid derivatives) and test compound stability in buffer (pH 7.4, 37°C) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.
  • Metabolite Interference : Perform LC-MS to rule out hydrolysis products .

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